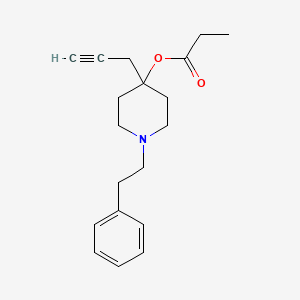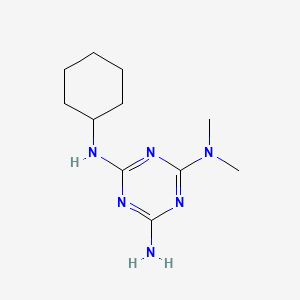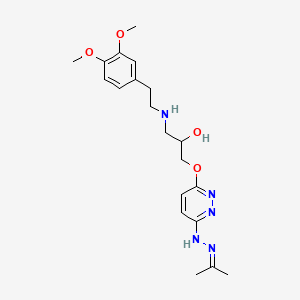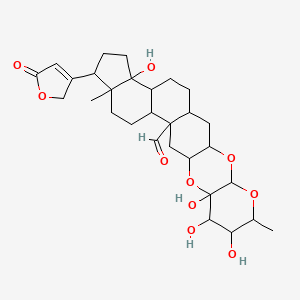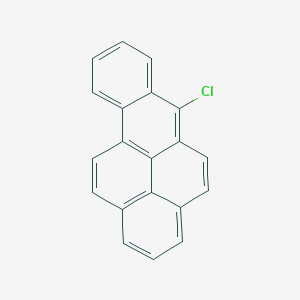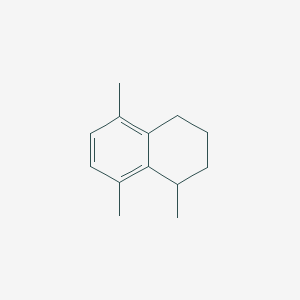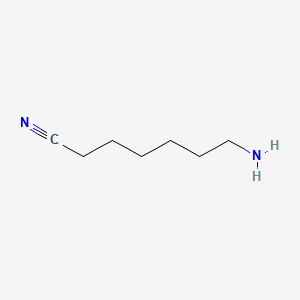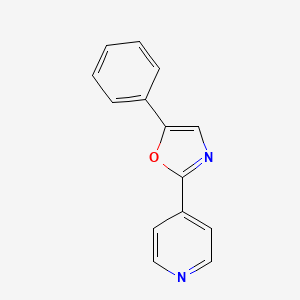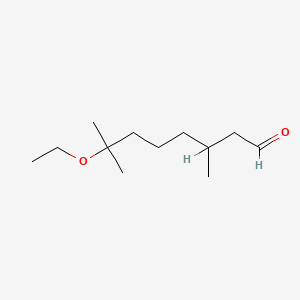
Mercury gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury gluconate appears as a white powder. Toxic by inhalation and by ingestion.
Applications De Recherche Scientifique
Binuclear Mercury(I) Complex with D-Gluconic Acid
Mercury(II) oxide reacted with D-gluconic acid resulted in a mercury complex, Hg2(C6H11O7)2. This complex, studied via various spectroscopic and analytical methods, demonstrated a chelate structure with each mercury atom connected to two oxygen atoms. This research is significant in studying mercury detoxification and the application of gluconate ions in reducing mercury toxicity (Konkina, Ivanov, & Murinov, 2019).
Antioxidant Responses and Bioaccumulation under Mercury Exposure
In a study on freshwater teleost Ictalurus melas, different concentrations of Hg(2+) showed higher mercury concentrations in gills and kidneys, followed by the liver and muscle. This research is crucial in understanding the bioaccumulative effects of mercury and its impact on aquatic life (Elia et al., 2003).
Environmental Pollution and Mercury Amalgamation
A study focused on the environmental impacts of mercury used in gold amalgamation, emphasizing the need for alternative treatments to reduce the use of mercury and cyanide in mining (Cruz & Vega, 2021).
Mercury Removal Technology
Research at the National Energy Technology Laboratory explored novel sorbents and techniques for mercury removal from flue gas. This study is significant for environmental pollution control and mercury waste management (O'dowd, Hargis, Granite, & Pennline, 2004).
Electrochemical Detection of Mercury
A study demonstrated that gold nanoparticles (Au NPs) modified surfaces provide higher sensitivity for detecting mercury in water, crucial for environmental monitoring and public health safety (Ratner & Mandler, 2015).
Novel Biomarkers for Mercury-Induced Autoimmune Dysfunction
This research identified novel serum biomarkers for mercury-induced immunotoxicity, particularly significant in understanding mercury's immunological impacts on human health (Motts, Shirley, Silbergeld, & Nyland, 2014).
Adsorption of Mercury by Biopolymers
A study on the adsorption of mercury(II) by poly(gamma-glutamic acid) indicated a potential for using biopolymers in mercury detoxification processes, relevant for environmental cleanup efforts (Inbaraj et al., 2009).
Propriétés
Numéro CAS |
63937-14-4 |
|---|---|
Nom du produit |
Mercury gluconate |
Formule moléculaire |
C6H11HgO7 |
Poids moléculaire |
395.74 g/mol |
Nom IUPAC |
mercury(1+);2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Hg/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
AEKAZOFCTWJJCL-UHFFFAOYSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |
Autres numéros CAS |
63937-14-4 |
Description physique |
Mercury gluconate appears as a white powder. Toxic by inhalation and by ingestion. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



